1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone
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Overview
Description
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone is a complex organic compound that features both imidazole and thiophene moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone typically involves the following steps:
Formation of the Nitrothiophene Moiety: This can be achieved by nitration of thiophene using a mixture of nitric acid and sulfuric acid.
Vinylation: The nitrothiophene is then subjected to a vinylation reaction to introduce the ethenyl group.
Imidazole Introduction: The vinylated nitrothiophene is reacted with imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-thienyl)ethenyl]imidazole
- 1-[2-(5-nitro-2-thienyl)ethenyl]imidazole
Uniqueness
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone is unique due to the presence of both nitro and imidazole groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9N3O3S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone |
InChI |
InChI=1S/C11H9N3O3S/c1-8(15)13-7-6-12-10(13)4-2-9-3-5-11(18-9)14(16)17/h2-7H,1H3/b4-2+ |
InChI Key |
BJYIRAKHEVXNEI-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)N1C=CN=C1/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1C=CN=C1C=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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